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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging long-term safety profile of

SRK-181, a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGF-β1), against

alternative and complementary therapies. Given that SRK-181 is currently in early-stage clinical

development, this guide focuses on available preclinical and Phase 1 clinical trial data and

contrasts it with the established long-term safety profiles of immune checkpoint inhibitors and

the known toxicities of broader, non-selective TGF-β inhibitors.

Introduction to SRK-181
SRK-181 is a fully human monoclonal antibody designed to selectively bind to and inhibit the

activation of latent TGF-β1.[1][2][3] The TGF-β signaling pathway, particularly the TGF-β1

isoform, is implicated in creating an immunosuppressive tumor microenvironment, which can

lead to primary resistance against immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.

[2][3][4] By selectively targeting the latent form of TGF-β1, SRK-181 aims to overcome this

resistance and enhance the efficacy of checkpoint inhibitors, potentially avoiding the toxicities

associated with non-selective inhibition of multiple TGF-β isoforms.[1][5]

Comparative Safety Analysis
The long-term safety profile of SRK-181 is still under investigation. However, data from

preclinical studies and the Phase 1 DRAGON trial provide initial insights. This section

compares the emerging safety data for SRK-181 with the known long-term safety profiles of its
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intended combination partners (immune checkpoint inhibitors) and the class-specific toxicities

of pan-TGF-β inhibitors.

Table 1: Summary of Preclinical Safety Findings for SRK-181

Species Study Duration Key Findings
No-Observed-
Adverse-Effect
Level (NOAEL)

Rat 4 weeks

Well-tolerated with no

treatment-related

adverse findings.[1][5]

200 mg/kg (highest

dose tested)[1][6]

Cynomolgus Monkey 4 weeks

Well-tolerated with no

treatment-related

adverse findings.[1][5]

300 mg/kg (highest

dose tested)[1][6]

In Vitro (Human Cells) N/A

No effect on platelet

function; no induction

of cytokine release

from peripheral blood

mononuclear cells.[1]

N/A

A significant finding from preclinical toxicology studies is the absence of cardiotoxicities with

SRK-181, a known concern with non-selective TGF-β pathway inhibitors.[3][7][8]

Table 2: Emerging Clinical Safety Profile of SRK-181 (Phase 1 DRAGON Trial)

Data is sourced from various readouts of the NCT04291079 trial. Adverse Events (AEs) are

graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[1][9][10]
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Treatment
Arm

Most
Common
Treatment-
Related
Adverse
Events
(TRAEs,
Any Grade)

Grade 3
TRAEs

Grade 4
TRAEs

Grade 5
TRAEs

Dose-
Limiting
Toxicities
(DLTs)

SRK-181

Monotherapy

(Part A1)

Fatigue

(16%),

Decreased

appetite

(13.3%),

Nausea

(11%)[3][8]

Not specified

in detail, but

low

incidence.

None

observed.

None

observed.

None

observed up

to 3000 mg

q3w or 2000

mg q2w.[3]

[10]

SRK-181 +

anti-PD-(L)1

(Part A2/B)

Pruritus (15-

20%), Rash

maculo-

papular (15-

20%), Rash

(10%)[3]

Immune-

mediated

hepatitis,

pemphigoid,

rash (n=1

each).

Generalized

dermatitis

exfoliative

(n=1).[11][12]

None

observed.[11]

[12]

None

observed up

to 2400 mg

q3w.[3][10]

Overall, SRK-181 has been generally well-tolerated both as a monotherapy and in combination

with anti-PD-(L)1 therapy in its initial clinical evaluation.[3][10]

Table 3: Established Long-Term Safety Profile of Immune Checkpoint Inhibitors (e.g.,

Pembrolizumab, Nivolumab)

Immune checkpoint inhibitors are the standard of care in many solid tumors and the primary

combination partners for SRK-181. Their long-term side effects are primarily immune-related

adverse events (irAEs).
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Frequency of Long-
Term irAEs

Common Long-
Term irAEs

Onset Management

Over 40% of patients

may develop a long-

term immune-related

side effect.[9]

Skin toxicities (e.g.,

rash, vitiligo),

Endocrinopathies

(e.g., hypothyroidism,

hyperthyroidism,

adrenal insufficiency,

type 1 diabetes),

Musculoskeletal (e.g.,

arthritis), Neurological

toxicities.[9]

Can occur at any time

during or after

treatment.

Often managed with

corticosteroids or

other

immunosuppressive

agents.[9]

Table 4: Known Class-Specific Toxicities of Non-Selective/Pan-TGF-β Inhibitors

This table highlights potential toxicities that SRK-181 is designed to avoid through its selective

targeting of TGF-β1.

Organ System Associated Toxicities Notes

Cardiovascular
Cardiac valvulopathies,

anemia, hemorrhage.[13]

A significant concern with pan-

TGF-β neutralizing antibodies

and small molecule inhibitors.

[13] SRK-181 preclinical

studies showed no

cardiotoxicity.[3][7][8]

Dermatologic
Keratoacanthoma, squamous

cell carcinoma.

Associated with broad

inhibition of the TGF-β

pathway.

General
Impaired immunity, abnormal

wound healing.[13]

Reflects the broad

physiological roles of TGF-β

isoforms.
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SRK-181 Preclinical Toxicology Studies
Objective: To evaluate the safety and tolerability of SRK-181 in non-human species.

Methodology: Good Laboratory Practice (GLP) compliant 4-week toxicology studies were

conducted in Sprague-Dawley rats and cynomolgus monkeys.[6] SRK-181 was administered

via weekly intravenous infusion at various dose levels.[1][6] The no-observed-adverse-effect

level (NOAEL) was determined as the highest dose tested (200 mg/kg in rats and 300 mg/kg

in monkeys).[6] The studies included comprehensive monitoring of clinical signs, body

weight, food consumption, and extensive post-mortem histopathological examination.

SRK-181 DRAGON Phase 1 Clinical Trial (NCT04291079)
Objective: To investigate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics

(PD), and preliminary efficacy of SRK-181 alone and in combination with anti-PD-(L)1

therapy.[11][12]

Study Design: An open-label, multi-center, dose-escalation and dose-expansion study.[4][12]

Part A1 (Monotherapy Dose Escalation): Patients with advanced solid tumors received

SRK-181 as a single agent in a standard 3+3 dose-escalation design.[3][12]

Part A2 (Combination Dose Escalation): Patients who were resistant to prior anti-PD-(L)1

therapy received SRK-181 in combination with an approved anti-PD-(L)1 agent in a 3+3

design.[3][12]

Part B (Dose Expansion): Patients in specific cohorts (e.g., ccRCC, melanoma, NSCLC)

received SRK-181 at the recommended Phase 2 dose in combination with an anti-PD-(L)1

agent.[3]

Key Assessments: Safety was the primary endpoint, monitored continuously through

physical examinations, laboratory tests, and recording of adverse events, graded by CTCAE.

[1][9][10] Efficacy was a secondary endpoint, assessed using RECIST v1.1 criteria.
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Caption: Mechanism of Action of SRK-181 in the TGF-β1 Pathway.
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Caption: Simplified Workflow of the DRAGON Phase 1 Clinical Trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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